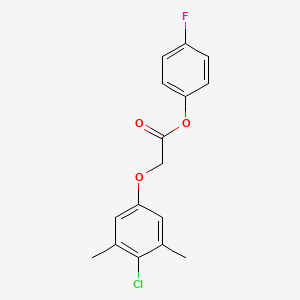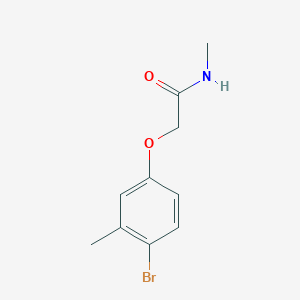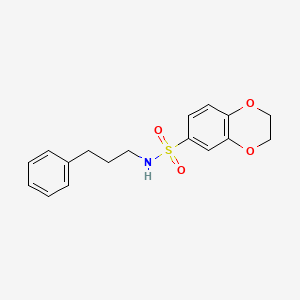
4-fluorophenyl (4-chloro-3,5-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluorophenyl (4-chloro-3,5-dimethylphenoxy)acetate, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the CB1 receptor, which is found primarily in the central nervous system. CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its effects on the body.
Mechanism of Action
4-fluorophenyl (4-chloro-3,5-dimethylphenoxy)acetate acts as a potent agonist of the CB1 receptor, which is found primarily in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) cascades. This results in a decrease in the release of neurotransmitters such as dopamine, glutamate, and GABA, leading to the characteristic effects of cannabinoids on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, as well as effects on appetite, mood, and cognition. This compound has also been shown to have effects on the cardiovascular, respiratory, and immune systems, although the exact mechanisms by which these effects occur are still being studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluorophenyl (4-chloro-3,5-dimethylphenoxy)acetate in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the receptor and its downstream signaling pathways. However, one limitation of using this compound is its potency, which can make it difficult to control the dose and can lead to non-specific effects on the body.
Future Directions
There are several future directions for research on 4-fluorophenyl (4-chloro-3,5-dimethylphenoxy)acetate and its effects on the body. One area of interest is the development of new synthetic cannabinoids with improved potency and selectivity for the CB1 receptor. Another area of interest is the study of the effects of cannabinoids on various physiological systems, including the cardiovascular, respiratory, and immune systems. Finally, there is a need for further research on the potential therapeutic uses of cannabinoids, including this compound, for the treatment of various medical conditions.
Synthesis Methods
4-fluorophenyl (4-chloro-3,5-dimethylphenoxy)acetate is synthesized through a multi-step process that involves the reaction of 4-fluorophenol with 4-chloro-3,5-dimethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with chloroacetyl chloride and triethylamine. The final product is obtained through purification by column chromatography.
Scientific Research Applications
4-fluorophenyl (4-chloro-3,5-dimethylphenoxy)acetate has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the receptor and its downstream signaling pathways. This compound has also been used to study the effects of cannabinoids on various physiological systems, including the cardiovascular, respiratory, and immune systems.
properties
IUPAC Name |
(4-fluorophenyl) 2-(4-chloro-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-10-7-14(8-11(2)16(10)17)20-9-15(19)21-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKAISPUUXDBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)

![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)

![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)


![isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5770038.png)
![3-amino-2-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5770041.png)